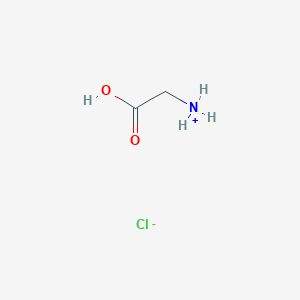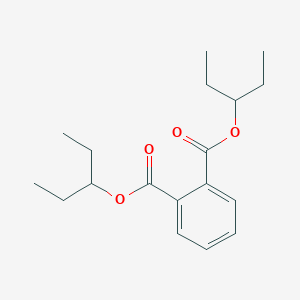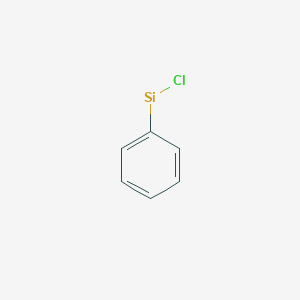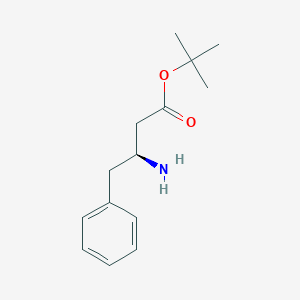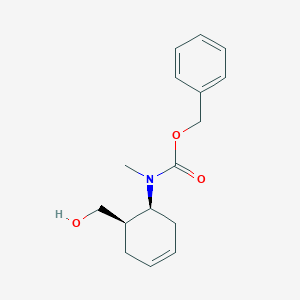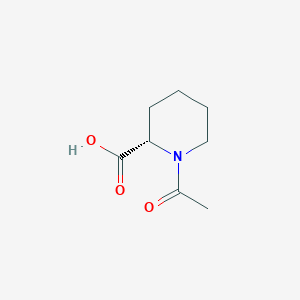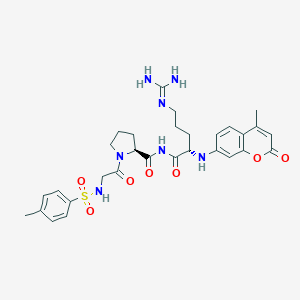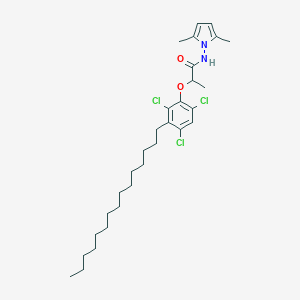
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide, commonly known as DPPA, is a synthetic compound that has gained significant attention in the field of scientific research. DPPA is a potent activator of a protein called AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy metabolism.
Mecanismo De Acción
DPPA activates N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide by binding to the γ-subunit of the enzyme, which leads to conformational changes and allosteric activation. N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide activation results in the phosphorylation of various downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4, leading to increased glucose uptake and fatty acid oxidation.
Efectos Bioquímicos Y Fisiológicos
DPPA has been shown to have various biochemical and physiological effects, including the activation of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide, inhibition of mTOR signaling pathway, improvement of glucose metabolism and insulin sensitivity, reduction of oxidative stress, and protection against ischemic injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DPPA in lab experiments is its potency and specificity in activating N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide. DPPA has been shown to be a more potent activator of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide than other compounds, such as AICAR and metformin. However, one of the limitations of using DPPA is its low solubility in aqueous solutions, which may affect its bioavailability and effectiveness in in vivo studies.
Direcciones Futuras
There are several future directions for the research on DPPA. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of DPPA. Another direction is the investigation of the potential therapeutic applications of DPPA in other diseases, such as neurodegenerative diseases and metabolic disorders. Furthermore, the development of novel DPPA derivatives with improved solubility and bioavailability could enhance the effectiveness of DPPA in in vivo studies.
Métodos De Síntesis
DPPA can be synthesized using a multi-step process involving the reaction of 2,5-dimethylpyrrole with 2,4,6-trichloro-3-pentadecylphenol in the presence of a base, followed by the addition of propanoyl chloride. The resulting product is then purified using column chromatography to obtain pure DPPA.
Aplicaciones Científicas De Investigación
DPPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. In cancer research, DPPA has been shown to inhibit the growth and proliferation of cancer cells by activating N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide, which leads to the suppression of mTOR signaling pathway. In diabetes research, DPPA has been found to improve glucose metabolism and insulin sensitivity by activating N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide. In cardiovascular research, DPPA has been shown to protect against ischemic injury by activating N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide and reducing oxidative stress.
Propiedades
Número CAS |
111253-92-0 |
|---|---|
Nombre del producto |
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide |
Fórmula molecular |
C30H45Cl3N2O2 |
Peso molecular |
572 g/mol |
Nombre IUPAC |
N-(2,5-dimethylpyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide |
InChI |
InChI=1S/C30H45Cl3N2O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-26(31)21-27(32)29(28(25)33)37-24(4)30(36)34-35-22(2)19-20-23(35)3/h19-21,24H,5-18H2,1-4H3,(H,34,36) |
Clave InChI |
SSJJQHCVCPBZCW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OC(C)C(=O)NN2C(=CC=C2C)C)Cl |
SMILES canónico |
CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OC(C)C(=O)NN2C(=CC=C2C)C)Cl |
Sinónimos |
Propanamide, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pent adecylphenoxy)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



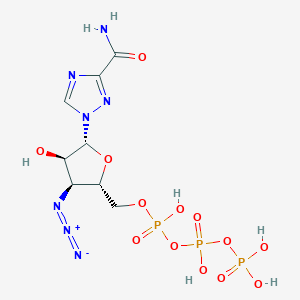
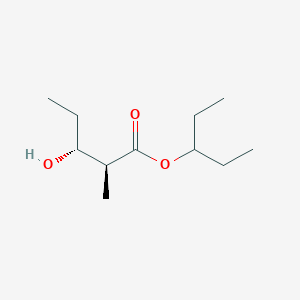
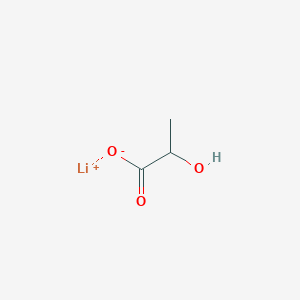
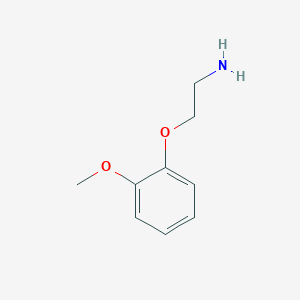
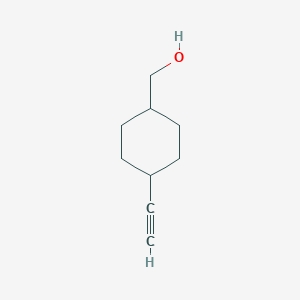
![3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde](/img/structure/B47023.png)
![7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B47026.png)
